Cas no 2763750-03-2 (2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride)

2-(5-Bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is a brominated indazole derivative with potential applications in pharmaceutical and biochemical research. The compound features a reactive amine group, facilitating its use as a versatile intermediate in organic synthesis and drug development. Its bromine substituent enhances reactivity for further functionalization, making it valuable for cross-coupling reactions and scaffold modifications. The hydrochloride salt form improves solubility and stability, ensuring consistent handling in experimental settings. This compound is particularly useful in the design of kinase inhibitors and other biologically active molecules, offering researchers a reliable building block for medicinal chemistry studies. Proper storage under inert conditions is recommended to maintain its integrity.
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride structure
2763750-03-2 structure
商品名:2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
CAS番号:2763750-03-2
MF:C9H11BrClN3
メガワット:276.56073975563
CID:5560432
PubChem ID:139832616

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • Z5981159774
    • 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
    • EN300-37370318
    • 2763750-03-2
    • インチ: 1S/C9H10BrN3.ClH/c10-8-1-2-9-7(5-8)6-12-13(9)4-3-11;/h1-2,5-6H,3-4,11H2;1H
    • InChIKey: CYYRRAQYGYFRRP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C=1)C=NN2CCN.Cl

計算された属性

  • せいみつぶんしりょう: 274.98249g/mol
  • どういたいしつりょう: 274.98249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37370318-0.5g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
0.5g
$791.0 2023-07-06
Aaron
AR027WV1-5g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
5g
$4068.00 2025-02-15
Aaron
AR027WV1-100mg
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
100mg
$509.00 2025-02-15
Enamine
EN300-37370318-10.0g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
10.0g
$4360.0 2023-07-06
Enamine
EN300-37370318-0.1g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
0.1g
$352.0 2023-07-06
1PlusChem
1P027WMP-50mg
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
50mg
$342.00 2024-05-07
1PlusChem
1P027WMP-1g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
1g
$1316.00 2024-05-07
Aaron
AR027WV1-2.5g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
2.5g
$2759.00 2025-02-15
1PlusChem
1P027WMP-100mg
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
100mg
$497.00 2024-05-07
Enamine
EN300-37370318-0.05g
2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride
2763750-03-2 95%
0.05g
$235.0 2023-07-06

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride 関連文献

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochlorideに関する追加情報

Comprehensive Overview of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS No. 2763750-03-2)

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS No. 2763750-03-2) is a specialized heterocyclic compound with significant potential in pharmaceutical research and development. This compound belongs to the indazole derivatives family, which has garnered attention due to its versatile applications in medicinal chemistry. The presence of a bromine substituent at the 5-position of the indazole ring enhances its reactivity, making it a valuable intermediate for synthesizing bioactive molecules.

The molecular structure of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride features an amine functional group attached to the indazole core via an ethylene linker. This structural motif is particularly interesting for researchers exploring kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, as these targets are crucial in treating various diseases, including cancer and neurological disorders. The hydrochloride salt form improves the compound's solubility, facilitating its use in biological assays.

Recent advancements in drug discovery have highlighted the importance of indazole-based compounds like 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride. For instance, indazole derivatives are being investigated for their potential in targeted cancer therapies, where they exhibit promising activity against specific oncogenic pathways. Additionally, the compound's structural versatility allows for further derivatization, enabling the development of novel small-molecule drugs.

From a synthetic chemistry perspective, 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride serves as a key building block for constructing more complex molecules. Its bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce diverse substituents, enhancing the compound's pharmacological properties.

The growing interest in personalized medicine and precision oncology has further elevated the relevance of compounds like 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride. Researchers are increasingly focusing on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of indazole-based therapeutics. This compound's unique scaffold makes it an attractive candidate for such investigations.

In the context of neurodegenerative diseases, indazole derivatives have shown potential as neuroprotective agents. The ability of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride to interact with specific neuronal receptors opens avenues for developing treatments for conditions like Alzheimer's and Parkinson's diseases. Its amine functionality also allows for the formation of prodrugs, improving bioavailability and pharmacokinetics.

The pharmaceutical industry's shift toward fragment-based drug design has further underscored the value of small-molecule intermediates like this compound. By serving as a chemical probe, it aids in identifying and validating new drug targets. Moreover, its compatibility with high-throughput screening platforms accelerates the discovery of lead compounds for various therapeutic areas.

From a commercial standpoint, the demand for 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride is expected to rise, driven by the expanding pharmaceutical R&D sector. Suppliers and manufacturers are increasingly focusing on scalable synthesis routes to meet the needs of academic and industrial researchers. The compound's patent landscape and regulatory status are also critical factors influencing its market dynamics.

In summary, 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS No. 2763750-03-2) represents a valuable tool for modern drug discovery. Its multifunctional scaffold, combined with its applicability in diverse therapeutic areas, positions it as a compound of significant interest. As research continues to uncover new biological targets and mechanisms, the role of such specialized intermediates will only become more prominent in advancing innovative therapies.

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